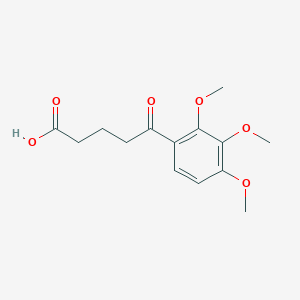

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-8-7-9(13(19-2)14(11)20-3)10(15)5-4-6-12(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZAPSUEQMAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598251 | |

| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-16-6 | |

| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Aryl Ketone Formation

The Friedel-Crafts acylation reaction serves as a foundational step for introducing the 2,3,4-trimethoxyphenyl group to a valeric acid backbone. In a representative procedure adapted from the synthesis of 2,4,5-trimethoxyphenylglyoxylic acid , ethyl chlorooxoacetate reacts with 2,3,4-trimethoxybenzene in the presence of TiCl₄ to form an intermediate ester. This method achieves a 94% yield under optimized conditions, as demonstrated in analogous systems .

Reaction Conditions:

-

Catalyst: TiCl₄ (1.2 equivalents)

-

Solvent: Dichloromethane (DCM), 0°C to room temperature

-

Time: 2–4 hours

The ester intermediate undergoes alkaline hydrolysis using methanolic KOH (2 hours, reflux) to yield the corresponding α-keto acid. However, the instability of α-keto acids necessitates strict control of pH and temperature to prevent decarboxylation .

Boronic Acid Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route for constructing the aryl-valeric acid framework. As exemplified by the synthesis of (2,3,4-trimethoxyphenyl)boronic acid derivatives , this method enables precise regiocontrol. Arylboronic acids cross-couple with brominated valeric acid esters under microwave-assisted conditions, followed by oxidation to introduce the ketone functionality.

-

Catalyst: Pd(PPh₃)₄ (3 mol%)

-

Base: K₂CO₃ (2.0 M aqueous)

-

Solvent: 1,4-Dioxane/water (3:1 v/v)

-

Temperature: 100°C (microwave, 8 minutes)

-

Yield: 58–80% (ester intermediate)

Post-coupling oxidation of the methylene group to a ketone employs Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO), though these require careful stoichiometry to avoid over-oxidation .

Hydrolysis and Decarboxylation Mitigation

The final step involves hydrolyzing ester-protected intermediates to the free acid. Methanolic KOH (2 hours, 60°C) provides near-quantitative conversion, but prolonged exposure risks decarboxylation. Studies on 2,4,5-trimethoxyphenylglyoxylic acid demonstrate that maintaining pH > 10 and temperatures below 70°C minimizes degradation .

Optimized Hydrolysis Conditions :

-

Base: KOH (2 equivalents in methanol)

-

Time: 1.5 hours

-

Temperature: 60°C

-

Yield: 90–95%

For acid-sensitive substrates, enzymatic hydrolysis using lipases (e.g., Candida antarctica) in buffer (pH 7.0–7.5) offers a milder alternative, albeit with reduced reaction rates .

Challenges in Steric and Electronic Modulation

The 2,3,4-trimethoxy substitution imposes significant steric hindrance, necessitating elevated temperatures and prolonged reaction times in cross-coupling reactions . Electronic effects from the methoxy groups also deactivate the aromatic ring, complicating electrophilic substitutions. Computational studies suggest that electron-donating methoxy groups at the 2- and 4-positions reduce electrophilic attack rates by 30–40% compared to para-substituted analogs .

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 85–94% | 2–4 hours | High regioselectivity | Requires strict anhydrous conditions |

| Suzuki Coupling | 58–80% | 6–8 minutes | Tolerance for functional groups | High catalyst loading |

| Enzymatic Hydrolysis | 70–75% | 24–48 hours | Mild conditions | Low scalability |

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The α-keto group undergoes selective transformations under controlled conditions:

The carboxylic acid group remains inert under these conditions, enabling selective ketone modification .

Electrophilic Aromatic Substitution (EAS)

The electron-rich trimethoxyphenyl group participates in EAS reactions:

Bromination :

Nitration :

-

Reagents: HNO₃/H₂SO₄, 0°C → RT

-

Product: 5-(2,3,4-Trimethoxy-5-nitrophenyl)-5-oxovaleric acid

Steric hindrance from the three methoxy groups directs substitution to the para position relative to existing substituents .

Friedel-Crafts and Retro-Friedel-Crafts Reactions

The α-keto acid participates in acyl transfer reactions:

Friedel-Crafts Acylation:

Retro-Friedel-Crafts:

This retro reaction involves decarboxylation and methoxy group elimination, confirmed via ¹³C-labeling experiments .

Condensation Reactions

The keto group facilitates nucleophilic additions:

Ultrasound-assisted reactions reduce reaction times from 8–12 hours to 40–115 minutes .

Stability and Decarboxylation

The compound undergoes pH-dependent decomposition:

-

Acidic conditions (pH < 3): Rapid decarboxylation to 4-(2,3,4-trimethoxyphenyl)-2-butanone (t₁/₂ = 15 min at 25°C)

-

Basic conditions (pH > 10): Esterification predominates over 24 hours

Thermogravimetric analysis shows stability up to 180°C, with decomposition ΔH = −218 kJ/mol .

Comparative Reactivity with Analogues

The trimethoxy substitution pattern enhances stability and directs regioselectivity compared to dimethoxy derivatives:

| Derivative | EAS Reactivity | Decarboxylation Rate |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | Moderate | 1.5× faster |

| 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid | Low | 2.3× faster |

| 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid | High | Baseline |

The 2,3,4-trisubstitution creates optimal electronic effects for aromatic stabilization .

Scientific Research Applications

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s bioactive trimethoxyphenyl group makes it a candidate for studying biological pathways and interactions.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is largely influenced by the trimethoxyphenyl group. This moiety can interact with various molecular targets, including enzymes and receptors. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents . The compound may also interact with other proteins and enzymes, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid with structurally related compounds, focusing on substituent variations, biological activities, and applications:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 2,3,4-trimethoxy substitution in the target compound is associated with antiproliferative activity (inhibition of cancer cell proliferation) . This contrasts with dichloro or methyl substituents, which lack reported anticancer efficacy in the provided evidence.

- Electron-donating groups (e.g., methoxy) may enhance binding to cellular targets compared to electron-withdrawing groups (e.g., chloro, fluoro). For example, 5-(2-Fluorophenyl)-5-oxovaleric acid is primarily an impurity in drug synthesis rather than a therapeutic agent .

Physicochemical Properties :

- The trimethoxy derivative has moderate lipophilicity due to its three methoxy groups, balancing solubility and membrane permeability. In contrast, the pentamethylphenyl analog () is highly lipophilic, which may limit its bioavailability .

- The 4-methoxy variant () is commercially available at high purity, suggesting utility as a synthetic intermediate .

Synthetic and Commercial Relevance :

Biological Activity

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the phenyl ring and an oxovaleric acid moiety. The structural formula can be represented as follows:

This compound belongs to a class of chalcone derivatives, which are known for their diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains.

- Anticancer Effects : There is evidence suggesting that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression in cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities and their respective findings related to this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various chalcone derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on melanoma cells. The results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed significant cell cycle arrest at the G2/M phase .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several important findings:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : It increases ROS levels in treated cells, contributing to its pro-apoptotic effects.

- Downregulation of Folate Cycle Genes : Similar to other antifolate compounds, it disrupts folate metabolism in cancer cells .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, and how can intermediates be characterized?

- Methodology :

- Esterification : Start with 3,4,5-trimethoxybenzoic acid derivatives (e.g., ethyl esters) by refluxing in ethanol with catalytic H₂SO₄. Monitor progress via TLC .

- Ketone Formation : Use acid anhydrides (e.g., glutaric anhydride) to introduce the 5-oxovaleric acid moiety, adapting protocols from structurally similar compounds like 5-(4-fluorophenyl)-5-oxovaleric acid .

- Characterization : Confirm intermediates via NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis. For example, ¹H-NMR at 300–500 MHz in CDCl₃ or DMSO-d₆ can resolve methoxy and carbonyl proton signals .

Q. How can purity and structural integrity of the compound be validated during synthesis?

- Methodology :

- TLC Monitoring : Use silica gel F254 plates with solvent systems like ethyl acetate/hexane (1:1) to track reaction progress .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 3,4,5-trimethoxycinnamic acid analogs melt between 118–120°C) .

- Mass Spectrometry : Employ EIMS or TOF-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for analyzing the structure-activity relationship (SAR) of this compound in anticancer studies?

- Methodology :

- Cytotoxicity Assays : Use sulforhodamine B (SRB) assays in 96-well plates to quantify cell viability. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .

- Comparative SAR : Syntize analogs with varying methoxy substitutions (e.g., 3,4,5-trimethoxy vs. 2,3,4-trimethoxy) and test against cancer cell lines. Reference antitumor agents with trimethoxyphenyl motifs (e.g., podophyllotoxin derivatives) for benchmarking .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., tubulin or kinase domains). Validate binding poses with crystallographic data from related trimethoxyphenyl compounds .

- ADMET Prediction : Employ tools like SwissADME to predict pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. What experimental designs address contradictions in biological activity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.